Cas no 2172252-96-7 (2-N-benzyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-phenylpropanamidoacetic acid)

2-N-benzyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-phenylpropanamidoacetic acid is a protected amino acid derivative commonly used in peptide synthesis. Its key structural features include an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which offers selective deprotection under mild basic conditions, and a benzyl-substituted phenylalanine backbone, enhancing steric and electronic versatility in peptide design. The carboxylic acid terminus allows for further coupling reactions, making it a valuable building block for solid-phase peptide synthesis (SPPS). The compound’s stability under standard SPPS conditions and compatibility with orthogonal protection strategies make it advantageous for constructing complex peptide architectures. Its well-defined reactivity profile ensures high yields and minimal side reactions in peptide chain elongation.
2-N-benzyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-phenylpropanamidoacetic acid structure
2172252-96-7 structure
商品名:2-N-benzyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-phenylpropanamidoacetic acid
CAS番号:2172252-96-7
MF:C33H30N2O5
メガワット:534.601708889008
CID:5959893
PubChem ID:165583058

2-N-benzyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-phenylpropanamidoacetic acid 化学的及び物理的性質

名前と識別子

    • 2-N-benzyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-phenylpropanamidoacetic acid
    • 2172252-96-7
    • 2-[N-benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanamido]acetic acid
    • EN300-1530203
    • インチ: 1S/C33H30N2O5/c36-31(35(21-32(37)38)20-23-11-3-1-4-12-23)19-30(24-13-5-2-6-14-24)34-33(39)40-22-29-27-17-9-7-15-25(27)26-16-8-10-18-28(26)29/h1-18,29-30H,19-22H2,(H,34,39)(H,37,38)
    • InChIKey: HGVAEPQHAMJMFD-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC(C1C=CC=CC=1)CC(N(CC(=O)O)CC1C=CC=CC=1)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 534.21547206g/mol
  • どういたいしつりょう: 534.21547206g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 40
  • 回転可能化学結合数: 11
  • 複雑さ: 830
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.1
  • トポロジー分子極性表面積: 95.9Ų

2-N-benzyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-phenylpropanamidoacetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1530203-0.25g
2-[N-benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanamido]acetic acid
2172252-96-7
0.25g
$3099.0 2023-06-05
Enamine
EN300-1530203-2500mg
2-[N-benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanamido]acetic acid
2172252-96-7
2500mg
$6602.0 2023-09-26
Enamine
EN300-1530203-10000mg
2-[N-benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanamido]acetic acid
2172252-96-7
10000mg
$14487.0 2023-09-26
Enamine
EN300-1530203-5.0g
2-[N-benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanamido]acetic acid
2172252-96-7
5g
$9769.0 2023-06-05
Enamine
EN300-1530203-100mg
2-[N-benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanamido]acetic acid
2172252-96-7
100mg
$2963.0 2023-09-26
Enamine
EN300-1530203-5000mg
2-[N-benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanamido]acetic acid
2172252-96-7
5000mg
$9769.0 2023-09-26
Enamine
EN300-1530203-500mg
2-[N-benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanamido]acetic acid
2172252-96-7
500mg
$3233.0 2023-09-26
Enamine
EN300-1530203-0.1g
2-[N-benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanamido]acetic acid
2172252-96-7
0.1g
$2963.0 2023-06-05
Enamine
EN300-1530203-1.0g
2-[N-benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanamido]acetic acid
2172252-96-7
1g
$3368.0 2023-06-05
Enamine
EN300-1530203-0.05g
2-[N-benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanamido]acetic acid
2172252-96-7
0.05g
$2829.0 2023-06-05

2-N-benzyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-phenylpropanamidoacetic acid 関連文献

2-N-benzyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-phenylpropanamidoacetic acidに関する追加情報

Comprehensive Overview of 2-N-benzyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-phenylpropanamidoacetic acid (CAS No. 2172252-96-7)

The compound 2-N-benzyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-phenylpropanamidoacetic acid (CAS No. 2172252-96-7) is a specialized organic molecule with significant applications in peptide synthesis and pharmaceutical research. This Fmoc-protected amino acid derivative is widely used in solid-phase peptide synthesis (SPPS) due to its ability to protect the amino group during the synthesis process. The presence of the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group makes it a valuable building block for researchers working on peptide-based therapeutics and drug discovery.

One of the key features of 2-N-benzyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-phenylpropanamidoacetic acid is its structural complexity, which includes a benzyl group, a phenyl group, and an Fmoc-protected amino acid moiety. This unique combination allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis. Researchers often seek this compound for its ability to introduce specific functional groups into peptide chains, enhancing the bioactivity and stability of the final product.

In recent years, the demand for Fmoc-protected amino acids like 2-N-benzyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-phenylpropanamidoacetic acid has surged due to the growing interest in peptide-based drugs. Peptides are increasingly being explored as therapeutic agents for conditions such as diabetes, cancer, and autoimmune diseases. The Fmoc group in this compound ensures selective deprotection under mild conditions, which is crucial for maintaining the integrity of sensitive peptide sequences during synthesis.

The synthesis of 2-N-benzyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-phenylpropanamidoacetic acid involves multi-step organic reactions, including the introduction of the Fmoc group and the benzyl group to the amino acid backbone. The purity and yield of this compound are critical for its application in peptide synthesis, and advanced analytical techniques such as HPLC and NMR are often employed to ensure quality control. Researchers frequently inquire about the optimal conditions for handling and storing this compound to maintain its stability over time.

Another area of interest is the role of 2-N-benzyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-phenylpropanamidoacetic acid in the development of peptide conjugates and bioconjugates. These conjugates are used in targeted drug delivery systems, where peptides are designed to bind specifically to diseased cells, minimizing side effects. The Fmoc-protected amino acid moiety in this compound provides a reactive site for further modifications, enabling the attachment of fluorescent labels, therapeutic agents, or other functional groups.

The market for peptide synthesis reagents like 2-N-benzyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-phenylpropanamidoacetic acid is expanding rapidly, driven by advancements in biotechnology and personalized medicine. Companies specializing in custom peptide synthesis often stock this compound to meet the needs of academic and industrial researchers. Additionally, the rise of AI-driven drug discovery has increased the demand for high-quality building blocks, as computational models predict novel peptide sequences that require precise synthesis.

For researchers working with 2-N-benzyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-phenylpropanamidoacetic acid, understanding its solubility and reactivity is essential. This compound is typically soluble in organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM), which are commonly used in peptide synthesis. However, its stability in aqueous solutions is limited, necessitating careful handling to prevent premature deprotection or degradation.

In conclusion, 2-N-benzyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-phenylpropanamidoacetic acid (CAS No. 2172252-96-7) is a critical reagent in modern peptide chemistry. Its unique structure and protective properties make it indispensable for researchers developing next-generation therapeutics. As the field of peptide-based medicine continues to grow, the importance of high-quality Fmoc-protected amino acids like this compound will only increase, solidifying its role in the future of drug development.

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